[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol

Medicinal Chemistry Building Block Synthesis Functional Group Interconversion

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol (CAS 1033586-27-4; MW 276.64; C11H8ClF3N2O) is a fluorinated 1-aryl-3-hydroxymethyl-5-trifluoromethylpyrazole building block. It belongs to the therapeutically significant class of trifluoromethylpyrazoles, which are established pharmacophores in COX-2 selective inhibition (e.g., celecoxib, SC-560) and emerging CRAC channel blockade.

Molecular Formula C11H8ClF3N2O
Molecular Weight 276.64 g/mol
CAS No. 1033586-27-4
Cat. No. B1397465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
CAS1033586-27-4
Molecular FormulaC11H8ClF3N2O
Molecular Weight276.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CO)Cl
InChIInChI=1S/C11H8ClF3N2O/c12-8-3-1-2-4-9(8)17-7(6-18)5-10(16-17)11(13,14)15/h1-5,18H,6H2
InChIKeyLASBHUPJOFCEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl-methanol CAS 1033586-27-4: Structural and Pharmacophoric Baseline for Procurement Evaluation


[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol (CAS 1033586-27-4; MW 276.64; C11H8ClF3N2O) is a fluorinated 1-aryl-3-hydroxymethyl-5-trifluoromethylpyrazole building block . It belongs to the therapeutically significant class of trifluoromethylpyrazoles, which are established pharmacophores in COX-2 selective inhibition (e.g., celecoxib, SC-560) and emerging CRAC channel blockade [1][2]. The compound bears three key structural features: a 2-chlorophenyl substituent at N1, a trifluoromethyl group at C5, and a primary hydroxymethyl (-CH2OH) handle at C3. Critically, the ortho-chloro substitution pattern distinguishes it from the para-chloro congeners that dominate the diarylpyrazole anti-inflammatory literature, a substitutional difference that has been shown in related pyrazole series to alter both potency and selectivity profiles in ion-channel assays [2].

Ortho-chloro substitution pattern reported to influence ion-channel assay conformation
C3 hydroxymethyl handle enables divergent synthesis and late-stage functionalization
Trifluoromethyl group may support metabolic stability and cell-assay compatible lipophilicity

Why Generic 1-Aryl-3-trifluoromethylpyrazole Substitution Is Not Advisable for [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol


The 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazol-3-yl scaffold is not interchangeable with its para-chloro, unsubstituted phenyl, or alternative C3-functionalized analogs without altering experimental outcomes. SAR data from the trifluoromethylpyrazole class demonstrate that the position of chloro substitution (ortho vs. para) directly modulates target potency: in CRAC channel assays, the 2-chlorophenyl-bearing derivative (compound 5) exhibited greater potency and selectivity than the corresponding 4-chlorophenyl derivative (compound 4) [1]. At the C3 position, the nature of the functional group determines synthetic versatility, physicochemical profile, and biological handling: the hydroxymethyl group (-CH2OH; MW 276.64; H-bond donor count = 1) provides a distinct reactivity manifold versus the carboxylic acid (-COOH; CAS 437711-25-6; MW 290.63; H-bond donor = 1; logP 3.99 ), ethyl ester (-COOEt; CAS 1033586-26-3; MW 318.68), or nitrile (-CH2CN; CAS 1033586-39-8; MW 285.65) analogs. Procurement of a mismatched analog therefore introduces uncontrolled variables in both synthesis and assay conditions .

Regioisomeric chloro position
Ortho- vs. para-chloro substitution may alter target-engagement conformation and assay response, as reported for CRAC channel inhibitors.
C3 functional group mismatch
Replacing hydroxymethyl with acid, ester, or nitrile introduces different synthetic reactivity and H-bond donor/acceptor profiles, limiting direct interchangeability.
CF3 metabolic stability context
Non-fluorinated or mono-fluorinated analogs lack the reported metabolic stability of the CF3 group, potentially shifting assay half-life and permeability readouts.

Quantitative Differential Evidence for [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol Versus Closest Analogs


C3 Hydroxymethyl Functional Handle: Differentiated Reactivity Versus Carboxylic Acid, Ester, and Nitrile Analogs

The C3 hydroxymethyl group (-CH2OH) of the target compound provides a primary alcohol handle that is absent in the commercially available carboxylic acid (CAS 437711-25-6), ethyl ester (CAS 1033586-26-3), and acetonitrile (CAS 1033586-39-8) analogs . This enables direct oxidation to the aldehyde or carboxylic acid, O-alkylation, esterification, or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement — a synthetic versatility not available from the pre-oxidized or pre-extended C3 analogs . The hydroxymethyl-bearing core also offers a lower molecular weight (276.64) than the ethyl ester analog (318.68), improving atom economy in fragment-based elaboration .

C3 Handle Versatility
Data to verify
Hydroxymethyl (-CH2OH) MW 276.64 enables oxidation, alkylation, leaving-group conversion vs. acid (MW 290.63), ester (MW 318.68), nitrile (MW 285.65) with limited synthetic freedom.
Supports divergent library synthesis entry point.
Class-level functional group analysis; vendor datasheet comparison.
Medicinal Chemistry Building Block Synthesis Functional Group Interconversion

Ortho-Chloro vs. Para-Chloro Phenyl Substitution: Class-Level SAR Evidence for Differential Target Potency

In a structurally related series of 3-trifluoromethylpyrazole CRAC channel inhibitors, the 2-chlorophenyl-substituted derivative (compound 5) demonstrated greater potency and selectivity than the corresponding 4-chlorophenyl derivative (compound 4) [1]. Specifically, the 2-chloro analog 28 inhibited CRAC channel activity with an IC50 in the 10⁻⁷ M range, whereas the 4-chloro analog 27 exhibited reduced activity [1]. X-ray crystallography revealed that the active 2-chlorophenyl derivatives adopt an 'extended' conformation with a critical ~9.4–9.7 Å distance between the trifluoromethyl carbon and the amide proton, while inactive para-substituted analogs adopt a 'bended' conformation (~7.7 Å) [1]. Although these specific data derive from CRAC channel-targeting pyrazoles rather than the hydroxymethyl-bearing target compound itself, the ortho-chloro substitution pattern is a conserved determinant of bioactive conformation across this chemotype.

Ortho vs. Para Cl
Class-level inference
2-Cl analog IC50 ~10⁻⁷ M; 4-Cl analog reduced activity. Active 2-Cl conformation ~9.4–9.7 Å (extended) vs. inactive 4-Cl ~7.7 Å (bended) from CRAC channel SAR.
May enforce extended bioactive conformation relevant to ion-channel target engagement.
SAR derived from structurally related CRAC inhibitors; target-specific validation needed.
CRAC Channel Inhibition Structure-Activity Relationship Ion Channel Pharmacology

Trifluoromethyl Group Contribution to Metabolic Stability and Lipophilicity: Class-Wide Property Differentiation

The trifluoromethyl (-CF3) substituent at C5 of the pyrazole core is a well-established metabolic blocking group that resists oxidative cytochrome P450-mediated degradation, a property that distinguishes CF3-bearing pyrazoles from their methyl or unsubstituted analogs [1]. The CF3 group also increases lipophilicity: the 1-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrazole scaffold (lacking the C3 hydroxymethyl) has a measured logP of 3.54 . By contrast, the analogous 3-trifluoromethyl-1H-pyrazole without the N-aryl substituent has a logP of only 1.43 . The target compound, bearing both the 2-chlorophenyl and the 5-CF3 group, is therefore predicted to occupy a lipophilicity range (estimated AlogP ~2.5–3.5 based on fragment addition) that balances membrane permeability with aqueous solubility — a critical parameter for cell-based assay performance where excessively lipophilic analogs (e.g., SC-560, logP 5.82) may exhibit poor solubility and non-specific binding .

CF3 Lipophilicity
Class-level inference
CF3 group increases logP by ~1.5–2.5 units vs. non-fluorinated pyrazoles; parent N-aryl scaffold logP 3.54; SC-560 logP 5.82.
May balance membrane permeability and aqueous solubility for cell-based assays.
Metabolic stability inferred from class-wide reviews; experimental verification recommended.
Metabolic Stability Lipophilicity Fluorine Chemistry Drug Design

Dual Hydrogen-Bond Donor/Acceptor Capacity at C3: Differentiated Intermolecular Interaction Potential

The C3 hydroxymethyl group confers both hydrogen-bond donor (O-H) and acceptor (C-O) capacity on the target compound, in contrast to the C3 analogs that lack donor functionality. The carboxylic acid analog (CAS 437711-25-6) provides a stronger acidic donor (pKa ~4–5) but limited synthetic flexibility due to acid-labile protection requirements . The ethyl ester (CAS 1033586-26-3) and acetonitrile (CAS 1033586-39-8) analogs lack H-bond donor capacity entirely. The nitrile analog (CAS 1033586-39-8) offers only a weak H-bond acceptor (C≡N) . Both the amine analog (CAS 437711-26-7) and the target compound provide H-bond donor functionality, but the amine is a basic nitrogen (pKa ~4–5 for protonated form) while the hydroxymethyl is a neutral alcohol (pKa ~15–16), providing orthogonal protonation-state behavior under physiological or assay conditions . This differential H-bond profile influences solubility, crystal packing, and target-ligand interaction geometries [1].

H-Bond Profile
Class-level inference
Target: 1 donor (pKa ~15–16), 1 acceptor; Acid analog: 1 donor (pKa ~4–5), 2 acceptors; Ester/nitrile: 0 donors.
Neutral, non-ionizable H-bond donor supports formulation and assay conditions pH 5–9.
Functional group analysis; protonation state differs from charged acid/amine analogs.
Hydrogen Bonding Crystal Engineering Target Engagement Solubility

Supplier-Verified Purity Grade: Differentiated Quality Assurance for Reproducible Research

The target compound is available from multiple ISO-certified suppliers with independently verified purity specifications: Fluorochem (UK) offers 95.0% purity at £488/1g with GHS-compliant SDS documentation and established supply relationships with University of Manchester and University of Oxford ; MolCore offers NLT 97% purity under ISO certification ; Leyan (China) provides 95% purity . By contrast, the closest analog 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid (CAS 437711-25-6) is available from Combi-Blocks at 97% purity, but the acetonitrile and carbonyl chloride analogs are listed at 95% with fewer supplier options . The presence of multiple independent quality-controlled supply chains for the target compound reduces single-supplier procurement risk and enables competitive pricing comparison, a practical advantage not uniformly shared across all C3 analogs in this scaffold family.

Supplier Purity
Data to verify
Target: ≥3 suppliers (Fluorochem 95%, MolCore NLT 97%, Leyan 95%); Carboxylic acid: ≥2; Acetonitrile: limited; Carbonyl chloride: single source.
Multi-source availability reduces procurement risk and supports competitive pricing.
Supplier survey May 2026; verify current catalog status and lot-specific COA.
Quality Control Procurement Reproducibility Analytical Chemistry

Evidence-Backed Application Scenarios for [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol in Research and Industrial Procurement


Divergent Library Synthesis via C3 Hydroxymethyl Functionalization

The primary hydroxymethyl group serves as a branching point for generating chemically diverse compound libraries from a single core scaffold. The alcohol can be oxidized to the aldehyde (e.g., using Dess-Martin periodinane or Swern conditions) or carboxylic acid (Jones oxidation), converted to a mesylate/tosylate for SN2 displacement with amines, thiols, or alkoxides, or directly esterified or etherified under mild conditions. This divergent capacity is not available from the pre-oxidized C3 analogs (acid, ester) or the pre-extended nitrile, making the target compound the preferred entry point for SAR exploration programs targeting the 1-(2-chlorophenyl)-5-trifluoromethylpyrazole pharmacophore [1].

Fragment-Based Drug Discovery Targeting Ion Channels or COX Enzymes

The trifluoromethylpyrazole core is a privileged fragment in both COX-2 inhibition (celecoxib scaffold) and CRAC channel modulation (Yonetoku series). The ortho-chloro substitution pattern has been crystallographically linked to an extended bioactive conformation associated with target engagement, while the relatively low molecular weight (276.64) and balanced lipophilicity make the compound suitable as a fragment hit for SPR, NMR, or thermal shift screening campaigns [1][2].

Agrochemical Intermediate Development Leveraging Trifluoromethyl Metabolic Stability

Trifluoromethylpyrazoles are established scaffolds in agrochemical active ingredients due to the CF3 group's resistance to environmental oxidative degradation. The hydroxymethyl handle allows conjugation to diverse agrochemical pharmacophores (carboxamide, sulfonamide, urea linkages), while the 2-chlorophenyl group may confer target-site selectivity analogous to its effect in pharmaceutical ion-channel contexts [1].

Multi-Supplier Procurement for Academic and CRO Medicinal Chemistry Programs

With at least three ISO-certified or GHS-compliant suppliers (Fluorochem, MolCore, Leyan) offering the compound at ≥95% purity from geographically diverse stock points (UK, China), research groups can implement competitive bidding, reduce single-supplier dependency, and select shipping origin based on import/export logistics. The Fluorochem GHS documentation package (SDS with H302-H315-H319-H335 hazard classification) meets EU REACH compliance requirements for academic and industrial laboratory use [1][2].

Application
Selection Property
Validation Focus
Divergent library synthesis
C3 hydroxymethyl synthetic handle
Oxidation and nucleophilic substitution compatibility
Fragment-based screening for ion channels / COX
Ortho-chloro conformation profile & CF3 lipophilicity balance
Target-engagement and selectivity interpretation in relevant assays
Agrochemical intermediate development
CF3 metabolic stability and C3 derivatization scope
Environmental degradation resistance and conjugation efficiency
Multi-supplier academic / CRO procurement
Multi-source verified purity (≥95%)
Supply-chain continuity and documentation compliance review
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